molecular formula C16H14F3NO3 B1345889 Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate CAS No. 946784-78-7

Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate

Cat. No.: B1345889
CAS No.: 946784-78-7
M. Wt: 325.28 g/mol
InChI Key: AJBNNBVJNJICNC-UHFFFAOYSA-N
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Description

Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate is an aromatic acetamide derivative characterized by a central phenyl ring connected via an ether linkage to a 4-amino-3-(trifluoromethyl)phenyl group and esterified with a methyl acetate moiety. The trifluoromethyl (-CF₃) group at the 3-position of the aniline ring is a strong electron-withdrawing substituent, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

methyl 2-[4-[4-amino-3-(trifluoromethyl)phenoxy]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-22-15(21)8-10-2-4-11(5-3-10)23-12-6-7-14(20)13(9-12)16(17,18)19/h2-7,9H,8,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBNNBVJNJICNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis Route

The most common and reliable method involves the Williamson ether synthesis, where a phenol derivative bearing the amino and trifluoromethyl substituents reacts with a suitable alkyl halide under basic conditions.

  • Reactants : 4-amino-3-(trifluoromethyl)phenol and methyl 2-(4-halophenyl)acetate (typically bromide or chloride).
  • Base : Strong bases such as potassium carbonate or sodium hydride are used to deprotonate the phenol, generating the phenolate ion.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction.
  • Conditions : Heating at 80–120 °C for several hours (typically 4–20 hours) to ensure complete conversion.

This method yields the ether linkage efficiently with good selectivity and yield.

Nucleophilic Aromatic Substitution (SNAr)

An alternative approach involves nucleophilic aromatic substitution on a halogenated trifluoromethyl-substituted aromatic compound:

  • Reactants : 4-amino-3-(trifluoromethyl)phenol as the nucleophile and 4-halophenylacetate derivative as the electrophile.
  • Base : Sodium hydroxide or potassium hydroxide in excess (at least 30% molar excess) to generate the phenolate.
  • Solvent : Dimethyl sulfoxide (DMSO) is preferred for its high polarity and ability to dissolve both reactants.
  • Temperature : Reaction temperature maintained between 80 °C and 110 °C.
  • Time : Extended stirring for 4 to 20 hours to drive the reaction to completion.

This method is particularly useful for industrial-scale synthesis due to its simplicity and use of inexpensive reagents.

Representative Experimental Procedure (Adapted)

Step Reagents & Conditions Outcome
1. Phenol Deprotonation 4-amino-3-(trifluoromethyl)phenol + K2CO3 in DMF, stir at room temp Formation of phenolate ion
2. Ether Formation Add methyl 2-(4-bromophenyl)acetate, heat at 100 °C for 12 h Formation of methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate
3. Workup Quench with water, extract with ethyl acetate, dry over MgSO4 Crude product
4. Purification Column chromatography or reverse-phase HPLC Pure target compound

Analytical and Purification Techniques

  • NMR Spectroscopy : ^1H and ^19F NMR confirm the presence and position of trifluoromethyl and amino groups.
  • Mass Spectrometry : High-resolution MS verifies molecular weight (expected 325.29 g/mol).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients ensure purity >95%.
  • Melting Point : Used to confirm compound identity and purity.

Research Findings and Optimization Notes

  • The use of DMSO as solvent and sodium or potassium hydroxide as base enhances reaction rates and yields.
  • Excess base (≥30% molar excess) improves conversion by ensuring complete phenol deprotonation.
  • Reaction temperature control (80–110 °C) is critical to avoid decomposition of sensitive amino and trifluoromethyl groups.
  • Tetrabutylammonium bromide can be used as a phase transfer catalyst to improve ether formation efficiency.
  • Purification by recrystallization from diisopropyl ether or chromatographic methods yields high-purity product suitable for biological testing.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Phenol derivative 4-amino-3-(trifluoromethyl)phenol Starting nucleophile
Alkyl halide Methyl 2-(4-bromophenyl)acetate Electrophile for ether formation
Base K2CO3, NaOH, or KOH ≥30% molar excess recommended
Solvent DMF or DMSO Polar aprotic solvents preferred
Temperature 80–120 °C Optimal 100 °C for 12–20 hours
Reaction time 4–20 hours Depends on scale and conditions
Purification Chromatography or recrystallization Ensures >95% purity

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate with analogs differing in substituents, ester groups, or scaffold modifications. Key differences in physicochemical properties and bioactivity are highlighted.

Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]acetate (CAS 5348-50-5)

  • Structure : Replaces the trifluoromethyl (-CF₃) group with a methyl (-CH₃) at the 3-position of the aniline ring.
  • Formula: C₁₆H₁₇NO₃ (vs. C₁₆H₁₄F₃NO₃ for the trifluoromethyl analog).
  • This analog may exhibit weaker target binding due to reduced hydrophobic interactions.
  • Applications : Likely serves as a precursor in drug synthesis but with inferior stability compared to the trifluoromethyl variant .

Ethyl 2-(4-((2-(4-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10e, )

  • Structure : Incorporates a thiazole ring, piperazine, and ureido group, with an ethyl ester instead of methyl.
  • Molecular Weight : 548.2 g/mol (vs. ~353 g/mol for the target compound).
  • Impact: The ethyl ester and thiazole-piperazine scaffold increase molecular weight and complexity, likely improving solubility but reducing membrane permeability.
  • Applications : Designed for enzyme inhibition (e.g., kinase or protease targets) due to its extended pharmacophore .

Methyl 2-(3-fluoro-4-methylphenyl)acetate (CAS 787585-29-9)

  • Structure: Simplified scaffold lacking the phenoxy-aniline linkage. Features a fluorine and methyl group on the phenyl ring.
  • Formula: C₁₀H₁₁FO₂ (vs. C₁₆H₁₄F₃NO₃).
  • Impact: The absence of the amino group and trifluoromethyl substituent limits hydrogen-bonding capacity and hydrophobic interactions.

Methyl 2-[4-[(E)-4-hydroxy-3-methylbut-2-enoxy]phenyl]acetate (Compound 1, )

  • Structure: Contains a hydroxy-substituted enol ether side chain instead of the amino-trifluoromethylphenoxy group.
  • Bioactivity: Inactive against 10 bacterial strains, underscoring the importance of the amino and trifluoromethyl groups for antimicrobial or receptor-mediated activity.

Sulfonylurea Herbicides ()

  • Examples : Triflusulfuron methyl ester, Metsulfuron methyl ester.
  • Structure : Triazine cores with sulfonylurea linkages, diverging significantly from the target compound.
  • Impact : Sulfonylureas inhibit plant acetolactate synthase, a mode of action irrelevant to the target’s likely human therapeutic targets. Demonstrates how scaffold variation dictates application .

Critical Analysis of Substituent Effects

  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) : The -CF₃ group increases lipophilicity (higher logP) and resistance to oxidative metabolism, critical for prolonged drug half-life. Methyl analogs may degrade faster in vivo .
  • Amino Group (-NH₂): Essential for hydrogen bonding in active sites; its absence (e.g., in ’s compound) abolishes target engagement.
  • Ester Group : Methyl esters generally hydrolyze slower than ethyl esters, affecting prodrug activation rates .

Biological Activity

Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate, with the molecular formula C16H14F3NO3 and a molecular weight of 325.29 g/mol, is a compound of significant interest in both medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. The presence of this group can influence the compound's interaction with biological targets, making it a valuable subject for research into enzyme inhibitors and receptor modulators.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The trifluoromethyl group can modify the steric and electronic properties of the molecule, allowing it to interact effectively with various enzymes.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated that this compound possesses diverse biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in vitro .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory disorders.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluating the cytotoxic effects of related trifluoromethyl compounds found that methyl esters often exhibit enhanced activity against cancer cell lines. For example, compounds structurally similar to this compound demonstrated IC50 values in the micromolar range against various human cancer cell lines .
  • Mechanistic Insights :
    • Research utilizing molecular dynamics simulations has shown that these compounds interact with target proteins primarily through hydrophobic interactions, indicating a robust binding affinity that could be exploited for drug design .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
FluoxetineFluoxetineAntidepressant; selective serotonin reuptake inhibitor
Trifluoromethyl phenyl derivativesTrifluoromethyl phenylAntitumor and anti-inflammatory properties

The comparison highlights that while Fluoxetine is primarily known for its antidepressant effects, this compound may offer broader applications due to its diverse biological activities.

Q & A

Q. What are the recommended computational methods to predict the binding interactions of this compound with biological targets?

AutoDock Vina is a validated tool for molecular docking, offering improved speed and accuracy compared to older algorithms like AutoDock 3. For Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate, prepare the compound’s 3D structure (e.g., using Open Babel), define the target protein’s binding site, and run simulations with multithreading for efficiency. Post-docking analysis should focus on clustering results and binding energy scores to prioritize plausible binding modes .

Q. How can researchers optimize the synthesis of this compound, considering its trifluoromethyl and phenoxy substituents?

Key steps include:

  • Core structure assembly : Use Ullmann coupling or nucleophilic aromatic substitution to attach the 4-amino-3-(trifluoromethyl)phenoxy group to the phenylacetate backbone.
  • Esterification : Methyl ester formation via acid-catalyzed reaction with methanol.
  • Purification : Employ reverse-phase chromatography (C18 columns with acetonitrile/water gradients) to isolate the product, as demonstrated in analogous syntheses .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR : Confirm substituent positions (e.g., trifluoromethyl at position 3 of the phenoxy ring) via 1H^{1}\text{H} and 19F^{19}\text{F} NMR.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ expected for C16_{16}H14_{14}F3_3NO3_3) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Store in airtight containers at 4°C, away from light.
  • Dispose of waste via halogenated solvent disposal protocols, as trifluoromethyl groups may generate toxic byproducts .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the trifluoromethyl group with a pentafluorosulfanyl (-SF5_5) group to improve metabolic stability.
  • Ester hydrolysis resistance : Replace the methyl ester with a tert-butyl ester to reduce first-pass metabolism.
  • Refer to patent-derived strategies for phenoxy-acetate analogs to guide rational design .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Kinase profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo assays to measure IC50_{50} values.
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
  • Cross-reference with structurally similar compounds in pesticide/patent literature for target hypotheses .

Q. How can molecular dynamics (MD) simulations complement docking studies for this compound?

After docking, run MD simulations (e.g., GROMACS or AMBER) to assess binding stability over 100+ ns. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex and hydrogen bond occupancy. This identifies key residues (e.g., catalytic lysines) for mutagenesis validation .

Q. What strategies mitigate metabolic instability of the methyl ester moiety in vivo?

  • Prodrug approach : Convert the ester to a carboxylic acid prodrug (e.g., ethyl glycinate conjugate) for targeted release.
  • Enzyme inhibition : Co-administer esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) in preclinical models.
  • Monitor metabolite profiles using LC-MS/MS in hepatocyte incubations .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s electronic properties?

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces.
  • The -CF3_3 group reduces electron density on the phenoxy ring, enhancing resistance to oxidative metabolism and altering π-π stacking in protein binding .

Q. What in silico tools predict the compound’s ADMET profile?

  • Use SwissADME for bioavailability radar (e.g., logP <5, TPSA <140 Ų).
  • ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity risk).
  • Correlate predictions with experimental data from zebrafish or microsomal stability assays .

Methodological Notes

  • Docking : AutoDock Vina parameters: exhaustiveness = 32, num_modes = 20 .
  • Synthesis : Monitor reactions via TLC (silica gel, ethyl acetate/hexane = 1:3) .
  • Analytical : For HPLC, gradient: 5% → 95% acetonitrile in 20 min .

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